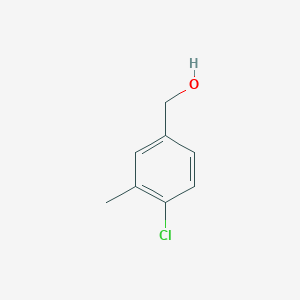

4-Chloro-3-methylbenzyl alcohol

Descripción general

Descripción

4-Chloro-3-methylbenzyl alcohol is a chemical compound with the CAS Number: 131271-19-7 . Its IUPAC name is (4-chloro-3-methylphenyl)methanol . It has a molecular weight of 156.61 .

Synthesis Analysis

The synthesis of 4-Chloro-3-methylbenzyl alcohol can be achieved from 4-Chloro-3-methylbenzoic acid . A general strategy for alcohol synthesis involves the use of an alkynide ion as the nucleophile that reacts with the ketone .Molecular Structure Analysis

The InChI code for 4-Chloro-3-methylbenzyl alcohol is 1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The specific reactions that 4-Chloro-3-methylbenzyl alcohol undergoes would depend on the conditions and reagents present.Mecanismo De Acción

Safety and Hazards

The safety information for 4-Chloro-3-methylbenzyl alcohol includes hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, which advise avoiding breathing mist or vapors, and rinsing cautiously with water in case of contact with eyes .

Propiedades

IUPAC Name |

(4-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUKRMJKVDIQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methylphenyl)methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)

![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)

![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)

![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)

![(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2880328.png)